Physicochemical properties of 3,6-Dibromo-8-methylquinolin-4(1H)-one
Physicochemical properties of 3,6-Dibromo-8-methylquinolin-4(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dibromo-8-methylquinolin-4(1H)-one
Prepared by: Gemini, Senior Application Scientist
Foreword: Direct experimental data for 3,6-Dibromo-8-methylquinolin-4(1H)-one is limited in publicly accessible literature. This guide, therefore, leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a comprehensive predictive overview. The methodologies and predicted data herein serve as a robust framework for researchers engaged in the synthesis, characterization, and application of novel quinolinone-based compounds.
Introduction and Molecular Overview
The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, particularly bromine, is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule of this guide, 3,6-Dibromo-8-methylquinolin-4(1H)-one, combines the quinolinone core with two bromine atoms at the C3 and C6 positions and a methyl group at the C8 position. This specific substitution pattern is anticipated to significantly influence its electronic properties, lipophilicity, and potential for biological target engagement.
This document provides a detailed exploration of a proposed synthetic pathway, predicted physicochemical properties, expected spectroscopic signatures, and potential biological relevance of this compound, offering a foundational resource for its use in drug discovery and materials science.
Proposed Synthetic Pathway
The synthesis of 3,6-Dibromo-8-methylquinolin-4(1H)-one can be logically approached via a two-step sequence starting from a commercially available substituted aniline. The proposed pathway involves the construction of the quinolinone core using the Gould-Jacobs reaction, followed by a regioselective bromination at the C3 position.
Diagram of Proposed Synthesis
Caption: Logical workflow for the purification and characterization of the target compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, DMSO-d₆) Solvent Choice: DMSO-d₆ is selected due to the predicted low solubility of the compound in less polar solvents like CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~ 12.0 | Broad Singlet | 1H, N-H | The acidic N-H proton of the 4-quinolone tautomer is typically observed as a broad singlet at a very downfield chemical shift. [4] |
| ~ 8.5 | Singlet | 1H, H-2 | The proton at C2 is adjacent to the nitrogen and the C3-bromo substituent, leading to a downfield shift. |
| ~ 8.0 | Doublet (J ≈ 2 Hz) | 1H, H-5 | H-5 is ortho to the C6-bromo substituent and will appear as a doublet due to meta-coupling with H-7. |
| ~ 7.8 | Doublet (J ≈ 2 Hz) | 1H, H-7 | H-7 is ortho to the C8-methyl group and will appear as a doublet due to meta-coupling with H-5. |
| ~ 2.4 | Singlet | 3H, -CH₃ | The methyl group protons at C8 will appear as a singlet in the typical aromatic methyl region. [4] |
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 175 | C4 (C=O) | The carbonyl carbon of the quinolinone is expected in this region. |
| ~ 145 | C2 | Carbon adjacent to nitrogen and bearing a proton. |
| ~ 140 | C8a | Quaternary carbon at the ring junction. |
| ~ 138 | C7 | Aromatic CH carbon. |
| ~ 135 | C5 | Aromatic CH carbon, deshielded by the adjacent C6-bromo group. |
| ~ 130 | C8 | Carbon bearing the methyl group. |
| ~ 125 | C4a | Quaternary carbon at the ring junction. |
| ~ 120 | C6 | Carbon bearing a bromine atom. |
| ~ 110 | C3 | Carbon bearing a bromine atom, significantly shielded compared to a protonated carbon. |
| ~ 18 | -CH₃ | Methyl carbon. [4] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | N-H stretch (amide) |
| ~ 1650 | Strong | C=O stretch (amide I band) |
| ~ 1600, 1550 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 800-900 | Strong | C-H out-of-plane bending (aromatic) |
| ~ 600-500 | Medium | C-Br stretch |
Mass Spectrometry (MS) Expected result for ESI+: A prominent [M+H]⁺ ion cluster showing the characteristic isotopic pattern for two bromine atoms (m/z ~320, ~322, ~324 with an approximate intensity ratio of 1:2:1).
Chemical Reactivity and Potential Applications
Chemical Reactivity
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Tautomerism: The compound exists in a tautomeric equilibrium between the 4(1H)-one (lactam) form and the 4-hydroxy (lactim) form. The lactam form is generally predominant in both solid and solution phases.
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N-Functionalization: The nitrogen atom can be alkylated or acylated under basic conditions, providing a handle for further derivatization. [5]* Cross-Coupling Reactions: The bromine atoms at the C3 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. The C6-bromo is generally more reactive in these reactions than the C3-bromo on a 4-quinolone scaffold.
Potential Biological Activity
The quinolinone core is a cornerstone of many therapeutic agents. The specific substitutions on 3,6-Dibromo-8-methylquinolin-4(1H)-one suggest several promising avenues for investigation:
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Anticancer Activity: Numerous quinoline derivatives exhibit potent anticancer activity. [6][7][8]The introduction of bromine atoms can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins like kinases. Studies have shown that brominated quinolines can possess significant antiproliferative effects. [6]* Antibacterial Agents: Quinolones are famously known as a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. While the specific pharmacophore for this activity is typically different, the core structure is of great interest. Bromination at the C3 position of certain alkyl quinolones has been shown to modulate antibacterial activity, sometimes increasing potency against specific strains like Staphylococcus aureus. [9]
References
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Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Gould–Jacobs reaction - Wikipedia. Available at: [Link]
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6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H5BrFNO3 | CID 4306835. Available at: [Link]
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Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. Available at: [Link]
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Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Bromination of Alkyl Quinolones by Microbulbifer Sp. HZ11, a Marine Gammaproteobacterium, Modulates Their Antibacterial Activity - PubMed. Available at: [Link]
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Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - MDPI. Available at: [Link]
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